![molecular formula C15H23ClN4O3 B6039373 ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B6039373.png)
ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride, commonly known as EACA, is a synthetic amino acid derivative that has been extensively studied for its potential therapeutic applications. EACA is a white crystalline powder that is soluble in water and alcohol.
Wirkmechanismus
EACA works by inhibiting the activity of plasminogen activators, which are enzymes that promote the conversion of plasminogen to plasmin. Plasmin is a proteolytic enzyme that degrades fibrin, a protein that forms blood clots. By inhibiting the activity of plasminogen activators, EACA prevents the breakdown of fibrin and promotes blood clotting.
Biochemical and Physiological Effects:
EACA has been shown to increase clot stability and reduce bleeding time in patients with bleeding disorders. It has also been shown to inhibit tumor growth and metastasis by preventing the breakdown of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
EACA is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, EACA has a short half-life and must be administered frequently to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for the study of EACA. One area of research is the development of new formulations of EACA that have a longer half-life and require less frequent administration. Another area of research is the investigation of the potential use of EACA in the treatment of other diseases, such as stroke and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration of EACA for different medical conditions.
Synthesemethoden
EACA is synthesized by the reaction of ethyl acetoacetate with benzoyl chloride, followed by the reaction of the resulting compound with ethylenediamine. The final product is obtained by treating the compound with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
EACA has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be effective in preventing and treating bleeding disorders, such as hemophilia and von Willebrand disease. EACA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(4-benzamido-5-ethoxy-5-oxopentyl)-(diaminomethylidene)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC[NH+]=C(N)N)NC(=O)C1=CC=CC=C1.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.